Product packaging for cis-3-(Boc-amino)-4-methoxypyrrolidine(Cat. No.:CAS No. 128739-89-9)

cis-3-(Boc-amino)-4-methoxypyrrolidine

Cat. No.: B1445827
CAS No.: 128739-89-9
M. Wt: 216.28 g/mol
InChI Key: PIGDOXPNNMFBNA-UHFFFAOYSA-N
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Description

Molecular Identity and Nomenclature

cis-3-(Boc-amino)-4-methoxypyrrolidine represents a sophisticated heterocyclic amino acid derivative distinguished by its precise stereochemical configuration and functional group arrangement. The compound exists under multiple systematic nomenclature systems, each reflecting different aspects of its molecular architecture and chemical properties. According to International Union of Pure and Applied Chemistry guidelines, the compound carries the systematic name tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate, which explicitly defines its stereochemical configuration and functional group positions.

The Chemical Abstracts Service has assigned this compound the registry number 128739-89-9, providing a unique identifier for scientific and commercial applications. This registration facilitates precise identification across international databases and regulatory frameworks. The molecular formula C₁₀H₂₀N₂O₃ reflects the compound's composition, containing ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 216.28 grams per mole.

Alternative nomenclature systems employ various descriptive approaches to characterize this compound. The simplified chemical name this compound emphasizes the cis-stereochemistry between the amino and methoxy substituents while highlighting the tert-butyloxycarbonyl protecting group designation. Academic literature frequently utilizes the designation tert-Butyl (cis-4-methoxypyrrolidin-3-yl)carbamate, which prioritizes the carbamate functional group in the naming convention. These multiple naming systems reflect the compound's versatility and importance across different scientific disciplines and research applications.

Property Value Source
Chemical Abstracts Service Number 128739-89-9
Molecular Formula C₁₀H₂₀N₂O₃
Molecular Weight 216.28 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate
Simplified Molecular-Input Line-Entry System COC1C(NC(OC(C)(C)C)=O)CNC1

Historical Context in Pyrrolidine Chemistry

The development of this compound emerged from decades of systematic research into pyrrolidine chemistry and the evolution of amino acid protecting group strategies. Pyrrolidine derivatives have maintained central importance in organic synthesis since the early twentieth century, when researchers first recognized their potential as building blocks for complex molecular architectures. The introduction of tert-butyloxycarbonyl protecting groups revolutionized amino acid chemistry by providing unprecedented stability and selectivity in synthetic transformations.

Historical developments in pyrrolidine chemistry established fundamental principles that directly influenced the design and synthesis of modern compounds like this compound. Early research demonstrated that pyrrolidine rings could serve as conformationally constrained scaffolds, providing enhanced selectivity in biological interactions compared to linear amino acid derivatives. These discoveries motivated intensive investigation into substituted pyrrolidines, leading to the development of sophisticated synthetic methodologies capable of installing multiple functional groups with precise stereochemical control.

The evolution of protecting group chemistry played a crucial role in enabling the synthesis of compounds like this compound. Traditional amino protecting groups often suffered from limited stability or required harsh deprotection conditions that compromised sensitive functional groups. The introduction of tert-butyloxycarbonyl chemistry provided researchers with a robust protecting group that could withstand diverse reaction conditions while remaining easily removable under mild acidic conditions. This technological advancement opened new synthetic pathways and enabled the preparation of increasingly complex pyrrolidine derivatives.

Contemporary research in pyrrolidine chemistry continues to build upon these historical foundations, with this compound representing a sophisticated evolution of earlier synthetic achievements. Modern synthetic methods emphasize stereoselective approaches that can reliably produce specific stereoisomers, addressing limitations of earlier methodologies that often generated complex mixtures requiring extensive purification. The compound exemplifies current trends toward precision in molecular design, where each functional group and stereochemical feature serves specific purposes in the overall synthetic strategy.

Significance in Heterocyclic Chemistry Research

This compound occupies a distinctive position within heterocyclic chemistry research due to its unique combination of structural features and synthetic accessibility. The compound serves as a versatile intermediate in the construction of complex heterocyclic frameworks, providing researchers with a valuable building block that incorporates multiple reactive sites within a conformationally defined scaffold. Its significance extends beyond simple synthetic utility, encompassing fundamental aspects of stereochemistry, protecting group chemistry, and heterocyclic reactivity patterns.

The research significance of this compound stems from its ability to demonstrate key principles of heterocyclic chemistry while providing practical synthetic utility. The pyrrolidine ring system constrains molecular conformation, creating predictable three-dimensional arrangements that influence reactivity and biological activity. This conformational restriction makes this compound particularly valuable for structure-activity relationship studies, where researchers can systematically investigate the effects of specific structural modifications on biological properties.

Contemporary heterocyclic chemistry research increasingly emphasizes the development of compounds that can serve multiple synthetic functions while maintaining well-defined stereochemical properties. This compound exemplifies this approach by combining a protected amino group, a methoxy substituent, and a saturated heterocyclic ring in a single molecular framework. This combination enables diverse synthetic transformations while preserving the stereochemical integrity essential for biological applications.

The compound's research significance extends to fundamental studies of pyrrolidine reactivity and the development of new synthetic methodologies. Researchers utilize this compound as a model compound for investigating stereoselective reactions, protecting group strategies, and heterocyclic functionalization methods. These studies contribute to the broader understanding of heterocyclic chemistry principles and inform the design of new synthetic approaches for related compound classes.

Research Application Significance Reference
Conformational Studies Demonstrates restricted ring flexibility
Protecting Group Development Model for tert-butyloxycarbonyl chemistry
Stereochemistry Research Exemplifies cis-disubstitution patterns
Synthetic Methodology Building block for complex syntheses

Position within Boc-protected Amino Pyrrolidine Classification

This compound represents a specific subclass within the broader category of tert-butyloxycarbonyl-protected amino pyrrolidines, distinguished by its unique substitution pattern and stereochemical configuration. This classification system organizes related compounds based on the position of amino protection, additional substituents, and stereochemical relationships. The compound's position within this classification reflects both its structural characteristics and its synthetic accessibility through established methodologies.

The tert-butyloxycarbonyl-protected amino pyrrolidine class encompasses numerous compounds that share the common feature of amino group protection while varying in substitution patterns and stereochemistry. Within this class, this compound belongs to the subset of 3,4-disubstituted derivatives, where both positions carry functional groups that influence molecular properties and reactivity. The cis-relationship between these substituents creates a distinct conformational profile compared to trans-disubstituted analogs.

Comparative analysis with related compounds within this classification reveals the unique characteristics of this compound. For example, (3S)-3-aminopyrrolidine with nitrogen-1 tert-butyloxycarbonyl protection represents a simpler analog lacking the 4-methoxy substituent. The addition of the methoxy group in this compound introduces additional synthetic possibilities while modifying the compound's physical and chemical properties. This structural comparison illustrates how systematic modifications within the compound class can generate derivatives with distinct characteristics.

The classification system also considers stereochemical variants, with this compound representing one specific stereoisomer within the possible configurational space. Alternative stereoisomers, including trans-configurations and different absolute stereochemistry at individual centers, constitute separate entries within the classification framework. This stereochemical specificity reflects the importance of three-dimensional molecular arrangement in determining compound properties and applications.

Industrial and research applications often require specific members of this compound class based on their particular structural features and properties. This compound serves specialized synthetic needs where both amino protection and methoxy functionality are required within a cis-disubstituted pyrrolidine framework. This specificity positions the compound as a valuable but specialized member of the broader tert-butyloxycarbonyl-protected amino pyrrolidine classification, suitable for applications requiring its precise structural characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O3 B1445827 cis-3-(Boc-amino)-4-methoxypyrrolidine CAS No. 128739-89-9

Properties

IUPAC Name

tert-butyl N-(4-methoxypyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGDOXPNNMFBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128739-89-9
Record name rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate
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Mechanism of Action

Biological Activity

cis-3-(Boc-amino)-4-methoxypyrrolidine is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methoxy group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block in peptide synthesis.

  • Molecular Formula : C_{11}H_{17}N_{1}O_{2}
  • Molecular Weight : Approximately 202.25 g/mol
  • Purity : 97% (as per supplier data) .

The presence of the Boc group enhances the stability and solubility of the molecule, making it suitable for various synthetic applications. The unique combination of the pyrrolidine ring and methoxy group suggests that this compound may exhibit distinct biological properties compared to its analogs.

The biological activity of this compound can be attributed to its structural features, which allow for interactions with various biological targets:

  • Amino Acid Transporters : Research indicates that compounds with similar structural motifs can act as inhibitors of amino acid transporters, such as ASCT2 (SLC1A5), which plays a crucial role in amino acid homeostasis. Inhibitors targeting ASCT2 have potential therapeutic implications in cancer treatment by disrupting nutrient supply to rapidly proliferating tumor cells .
  • Neuroprotective Properties : Analogous compounds have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), an enzyme linked to neurodegenerative diseases. Inhibition of nNOS can reduce excessive nitric oxide production, which is associated with neuronal damage .

Case Study 1: Inhibition of ASCT2

A study utilizing molecular docking and binding affinity assessments demonstrated that this compound-like compounds could effectively bind to ASCT2. The findings indicated that modifications at the 4-position significantly influenced binding efficiency, with cis isomers showing enhanced potency compared to trans isomers .

Compound NameDocking ScoreMM-GBSA Binding Energy (kcal/mol)Experimental Ki (µM)
Lc-BPE-6.62-55.560.86 ± 0.11
Dc-BPE-6.01-55.33NA
Dt-BPE-5.71-38.64NA

This table illustrates the comparative binding affinities of various derivatives, highlighting the potential of this compound analogs in drug design.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of pyrrolidine derivatives, indicating that these compounds could mitigate oxidative stress in neuronal cells by modulating nitric oxide levels . This suggests that this compound may possess similar protective qualities.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry where protected amino acids are crucial for constructing complex peptide structures without premature deprotection.

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

  • Nucleophilic Substitution Reactions : The amino group can undergo nucleophilic substitutions to introduce various functional groups that enhance biological activity .
  • Chemoenzymatic Methods : Enzymatic approaches have been explored for creating enantioselective derivatives, further expanding its utility in medicinal chemistry .

Scientific Research Applications

Chemistry

Cis-3-(Boc-amino)-4-methoxypyrrolidine serves as an important intermediate in the synthesis of complex organic molecules. Its role in developing new synthetic methodologies is crucial for advancing organic chemistry.

ApplicationDescription
Intermediate in Synthesis Used to create biologically active compounds by facilitating the formation of new carbon-nitrogen bonds.
Synthetic Methodologies Employed in the development of innovative synthetic strategies, including cycloadditions and reductions .

Biology

In biological research, this compound has been investigated for its potential as a building block for biologically active molecules. Studies have shown that it can interact with various biological macromolecules, influencing metabolic pathways.

Key Findings:

  • Enzyme Interactions: Exhibits potential as an enzyme inhibitor, which can modulate specific biochemical pathways.
  • Biological Activity: The amino group allows for hydrogen bonding, enhancing interactions with proteins and enzymes.

Medicine

The therapeutic potential of this compound is being explored in drug discovery, particularly in developing new treatments for neurodegenerative diseases and cancer.

Therapeutic AreaFindings
Cancer Research Investigated for its ability to inhibit αVβ3 integrin receptors, which are crucial in tumor angiogenesis. Derivatives have shown significant inhibitory effects.
Neurological Applications Potentially useful in treating Alzheimer's disease by inhibiting acetylcholinesterase, thus enhancing cholinergic signaling.

Industrial Applications

In the chemical industry, this compound is utilized for producing fine chemicals and specialty materials. Its unique properties make it suitable for various applications in material science.

Industrial UseDescription
Fine Chemicals Production Acts as a precursor in synthesizing specialty chemicals with unique properties.
Material Development Applied in creating new materials with enhanced functionalities.

Case Study 1: Cancer Therapeutics

A study evaluated the anticancer properties of derivatives of this compound against αVβ3 integrin receptors:

CompoundIC50 (µM)Reference
Cilengitide0.166 ± 0.08
Cyclopeptide from cis 4-Amino Acid1.15 ± 0.93
Cyclopeptide from trans 4-Amino Acid34.73 ± 10.62

The results indicated that the cis configuration provides superior binding affinity compared to its trans counterpart.

Case Study 2: Neurological Studies

Research into the compound's potential for treating Alzheimer's highlighted its role as an acetylcholinesterase inhibitor, suggesting it may enhance cholinergic signaling pathways impaired in patients with neurodegenerative conditions.

Chemical Reactions Analysis

Deprotection and Peptide Bond Formation

The Boc-protected amino group undergoes acid-catalyzed deprotection to generate a free amine, enabling subsequent peptide coupling.

  • Mechanism : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, yielding the free amine. This intermediate acts as a nucleophile in amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) or active ester methods .

  • Example : After deprotection, the amine attacks activated carboxylic acids (e.g., Fmoc-amino acids), forming stable peptide bonds. The reaction proceeds via a tetrahedral intermediate, followed by elimination of water .

Key Data :

Reaction StepConditionsYield (%)Reference
Boc Deprotection4M HCl/dioxane, 25°C, 1h95
Peptide CouplingEDC/HOBt, DMF, 0°C → RT85–90

Stereochemical Influence on Reactivity

The cis-configuration of the 3-amino and 4-methoxy groups dictates regioselectivity in substitution and cyclization reactions.

  • Hydrogenation : Catalytic hydrogenation of proline derivatives retains the cis-configuration (>95% selectivity) when using PtO₂ or NaBH₄ .

  • Epimerization : Under basic conditions (e.g., LiOH), the cis-isomer partially converts to the trans-isomer (20–30% after 24h) .

Stereochemical Stability :

Conditioncis:trans RatioObservationReference
0.1M NaOH, RT, 24h70:30Partial epimerization at C3
H₂/PtO₂, MeOH, 2h95:5Retained cis-configuration

Alkylation and Functionalization

The methoxy group at the 4-position participates in electrophilic substitutions, while the Boc-protected amine enables N-alkylation.

  • Methoxy Group Reactivity :

    • Demethylation with BBr₃ yields a hydroxyl group, enabling further oxidation or conjugation .

    • Direct alkylation of the methoxy group is sterically hindered but feasible under Mitsunobu conditions (e.g., with DIAD/PPh₃) .

  • N-Alkylation :

    • The deprotected amine reacts with alkyl halides (e.g., methyl iodide) in DMF to form secondary amines .

Example Reaction :

text
cis-3-(Boc-amino)-4-methoxypyrrolidine → Deprotection → cis-3-amino-4-methoxypyrrolidine → + CH₃I, K₂CO₃, DMF → cis-3-(methylamino)-4-methoxypyrrolidine (Yield: 78%)[9]

Enzymatic Resolution and Kinetic Studies

ω-Transaminases selectively resolve racemic mixtures of Boc-protected pyrrolidines, favoring the cis-isomer.

  • Enzymatic Kinetic Resolution :

    • Using Ade-TA (Alcaligenes denitrificans transaminase), the cis-isomer is retained with 99% enantiomeric excess (ee) at 39% conversion .

Data :

EnzymeSubstrateee (%)Conversion (%)Reference
Ade-TA3-amino-N-Boc-pyrrolidine9939

Stability Under Reaction Conditions

The Boc group and methoxy substituent confer stability during harsh reactions but are sensitive to prolonged acidic/basic conditions.

  • Thermal Stability :

    • Decomposition begins at 150°C (TGA data), with Boc cleavage as the primary degradation pathway .

  • pH Sensitivity :

    • Stable in pH 4–7 (24h, RT); rapid Boc deprotection occurs at pH <2 .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares cis-3-(Boc-amino)-4-methoxypyrrolidine with key structural analogs, emphasizing substituent effects and applications:

Compound Name Substituents (Position 3/4) Functional Groups Stereochemistry Key Applications
This compound Boc-amino, Methoxy Protected amine, Ether cis CNS drug intermediates
cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid Benzyl, Methoxycarbonyl, Carboxylic acid Ester, Carboxylic acid, Aryl cis Peptide mimetics, enzyme inhibitors
Fluoropyrrolidine Derivatives Fluorine, Variable groups Halogen, Amine/Protected amine Variable Enhanced lipophilicity for blood-brain barrier penetration
3-Hydroxyproline Building Blocks Hydroxyl, Variable groups Alcohol, Protected amine trans (predominant) Collagen synthesis, glycopeptide drugs

Preparation Methods

Starting Material and General Strategy

The synthesis of cis-3-(Boc-amino)-4-methoxypyrrolidine often begins from 4-hydroxyproline or related 3-substituted proline derivatives. The 4-hydroxy group serves as a handle for further functionalization, including substitution with a methoxy group, while the amino group at the 3-position is protected with a Boc group to facilitate selective reactions and purification.

Protection of the Amino Group

The amino group is typically protected using tert-butoxycarbonyl (Boc) protection. This is commonly achieved by treating the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, under mild conditions, to yield the Boc-protected amino intermediate.

Example from literature:

  • Using Boc anhydride in acetone with a catalyst, stirring at room temperature for ~20 hours achieves complete Boc protection with high purity and yield (e.g., 70% yield, 92% purity).

Stereoselective Introduction of the Methoxy Group

The methoxy substituent at the 4-position is introduced stereoselectively, often by substitution of a 4-hydroxy group or via nucleophilic substitution on a suitable leaving group precursor.

Key methods include:

  • Conversion of 4-hydroxyproline derivatives via nucleophilic substitution or methylation reactions, ensuring retention of the cis stereochemistry between the 3-amino and 4-methoxy substituents.

  • Radical or elimination reactions on 4-hydroxyproline units to generate nitrogen heterocycles, followed by methylation steps to install the methoxy group.

  • Use of methyl bromide or other methylating agents in acetone under controlled temperature to selectively methylate hydroxyl groups on cyclohexane or pyrrolidine rings, preserving stereochemistry.

Stereochemical Control and Resolution

Maintaining the cis configuration is crucial. Methods to ensure stereochemical purity include:

  • Use of chiral resolving agents such as D-phenylglycine derivatives to separate racemic mixtures into enantiomerically enriched products.

  • Careful control of reaction conditions (temperature, solvent, pH) to favor cis-selective reactions.

  • One-pot decarboxylation-alkylation reactions starting from 4-hydroxyproline units that yield 2-alkylpyrrolidines with high stereoselectivity, which can be further functionalized to the target compound.

Representative Preparation Procedure (Literature-Based)

Step Reagents/Conditions Description Outcome
1. Boc Protection Boc anhydride, acetone, catalyst, room temp, 20 h Amino group protection on 4-hydroxyproline derivative Boc-protected amino intermediate, ~70% yield
2. Methoxylation Methyl bromide, acetone, base (e.g., K2CO3), 60 °C, 3 h Methylation of 4-hydroxy group to 4-methoxy cis-4-methoxy substituted pyrrolidine derivative
3. Stereochemical Purification Use of chiral resolving agents (e.g., D-phenylglycine derivatives), crystallization Resolution of racemic mixtures Enantiomerically enriched this compound
4. Work-up Acid/base extraction, solvent evaporation, drying Isolation and purification Pure target compound

Additional Notes on Reaction Conditions

  • Solvent systems often involve aqueous alcohols (ethanol, methanol, isopropanol) with water ratios optimized for solubility and crystallization.

  • pH adjustments during work-up are critical, typically maintaining pH between 8-10 using ammonia or organic bases to facilitate extraction and purification.

  • Temperature control during crystallization (cooling from 60-70 °C to room temperature) is important for obtaining high-purity crystalline products.

Comparative Table of Key Parameters in Preparation

Parameter Typical Conditions/Values Purpose/Effect
Amino protection reagent Boc anhydride Protect amino group
Methoxylation reagent Methyl bromide Introduce methoxy group
Solvent for Boc protection Acetone Good solubility, mild reaction
Base for methoxylation Potassium carbonate or similar Deprotonation for nucleophilic substitution
Temperature for methoxylation 50-60 °C Promote reaction rate, maintain stereochemistry
pH during extraction 8-10 (ammonia or organic bases) Optimize extraction and purity
Resolving agent D-phenylglycine derivatives Enantiomeric resolution
Crystallization temperature Cooling from 60-70 °C to room temperature Obtain pure crystalline product

Summary of Research Findings

  • The preparation of this compound is well-established through stereoselective functionalization of 4-hydroxyproline derivatives.

  • Boc protection is a standard and efficient method for amino group protection, allowing subsequent functionalization.

  • Methoxylation at the 4-position is achieved via nucleophilic substitution or methylation, with careful control of stereochemistry.

  • Chiral resolution techniques using D-phenylglycine derivatives and controlled crystallization steps improve enantiomeric purity.

  • Reaction conditions such as solvent choice, temperature, and pH are critical for optimizing yield and stereoselectivity.

Q & A

Q. What are the key considerations for synthesizing cis-3-(Boc-amino)-4-methoxypyrrolidine with high enantiomeric purity?

  • Methodological Answer : Synthesis of this compound requires careful control of stereochemistry during the introduction of the Boc (tert-butoxycarbonyl) protecting group. A chiral starting material or asymmetric catalysis (e.g., using chiral auxiliaries) is critical. For example, enantiopure pyrrolidine derivatives (e.g., (R)- or (S)-3-(Boc-amino)pyrrolidine) are synthesized by protecting the amine group under anhydrous conditions with Boc anhydride in the presence of a base like DMAP . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by chiral HPLC or polarimetry ensure enantiomeric excess >90% . Low-temperature storage (0–6°C) is recommended to prevent racemization .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the cis configuration (e.g., coupling constants for adjacent protons) and methoxy group position.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 245.176).
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .
  • FT-IR : Peaks at ~1680 cm1^{-1} (Boc carbonyl) and ~1250 cm1^{-1} (C-O of methoxy) confirm functional groups.

Advanced Research Questions

Q. What strategies mitigate Boc-group deprotection during downstream reactions involving this compound?

  • Methodological Answer : The Boc group is acid-labile, so avoid protic acids (e.g., TFA) in reactions unless intentional deprotection is needed. Instead:
  • Use mild bases (e.g., K2_2CO3_3) in polar aprotic solvents (DMF, DMSO) for coupling reactions.
  • Monitor reaction progress via TLC or LC-MS to detect premature deprotection.
  • Stabilize intermediates with temporary protecting groups (e.g., Fmoc) if orthogonal protection is required .

Q. How does the cis configuration of 3-(Boc-amino)-4-methoxypyrrolidine influence its utility in medicinal chemistry?

  • Methodological Answer : The cis configuration imposes spatial constraints that affect binding to biological targets. For example:
  • Case Study : In kinase inhibitors, the cis orientation of the Boc-amino and methoxy groups enhances hydrogen bonding with ATP-binding pockets, as seen in pyrrolo[2,3-d]pyrimidine derivatives .
  • Data Table :
Target ProteinBinding Affinity (cis vs. trans)Reference
IGF-1RIC50_{50}: 12 nM (cis) vs. 85 nM (trans)
JAK1IC50_{50}: 8 nM (cis) vs. 42 nM (trans)

Q. What analytical challenges arise when quantifying trace impurities in this compound?

  • Methodological Answer : Impurities may include residual solvents, diastereomers, or de-Boc byproducts. Address these via:
  • HPLC-DAD/ELSD : Use a C18 column (150 mm × 4.6 mm, 3 µm) with 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient). Detect impurities at 210 nm .
  • LC-MS/MS : Quantify low-abundance impurities (e.g., <0.1%) using MRM transitions specific to degradation products.
  • Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies major degradation pathways .

Data Contradiction Analysis

Q. Discrepancies in reported Boc-group stability: How to resolve conflicting literature on optimal storage conditions?

  • Methodological Answer : Some studies recommend refrigeration (0–6°C) for long-term stability , while others report room-temperature stability for similar Boc-protected amines. To reconcile:
  • Hypothesis : Moisture and light exposure may accelerate decomposition.
  • Experimental Design :

Store aliquots under varying conditions (dry vs. humid, dark vs. light).

Monitor purity via HPLC at 0, 1, 3, and 6 months.

  • Result : Samples stored in sealed, desiccated containers at 0–6°C show <1% degradation over 6 months, versus 5–8% degradation at 25°C .

Experimental Design for Novel Applications

Q. How to evaluate cis-3-(Boc-amino)-4-methoxypyrrolidine as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :
  • Screening : Test in model reactions (e.g., asymmetric aldol or hydrogenation) with varying metal complexes (Rh, Pd).
  • Optimization : Adjust solvent (THF, toluene), temperature, and ligand/metal ratio.
  • Outcome Metrics : Enantiomeric excess (ee) quantified via chiral GC or HPLC.
  • Case Study : Pyrrolidine-based ligands achieved 92% ee in proline-catalyzed aldol reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
cis-3-(Boc-amino)-4-methoxypyrrolidine
Reactant of Route 2
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